molecular formula C11H11N5O3S B2504499 2-(cyclopropanecarboxamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide CAS No. 1351659-57-8

2-(cyclopropanecarboxamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide

Cat. No.: B2504499
CAS No.: 1351659-57-8
M. Wt: 293.3
InChI Key: ZIYPMYKXSFGSDF-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a sophisticated synthetic compound designed around a bis-heterocyclic core, integrating oxazole and 1,3,4-thiadiazole pharmacophores. This structural architecture is frequently employed in medicinal chemistry for targeting protein kinases, which are critical regulators of cell signaling pathways. Compounds featuring the 1,3,4-thiadiazole scaffold have demonstrated significant potential as kinase inhibitors , with applications in oncological research. The molecule's design, which includes a cyclopropanecarboxamido moiety and a methyl-substituted thiadiazole, is optimized for high-affinity binding to the ATP-binding site of specific kinase targets, thereby modulating their activity. Its primary research value lies in its utility as a chemical probe to investigate dysregulated signaling in disease models, particularly for validating new targets in cancer biology and inflammatory diseases. As a research-grade small molecule, it is intended for in vitro biochemical and cell-based assays to elucidate complex cellular mechanisms . This compound represents a valuable tool for lead generation in drug discovery programs focused on developing novel targeted therapies.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-5-15-16-11(20-5)14-9(18)7-4-19-10(12-7)13-8(17)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYPMYKXSFGSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopropanecarboxamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • A cyclopropanecarboxamide moiety
  • A 5-methyl-1,3,4-thiadiazole ring
  • An oxazole-4-carboxamide group

This combination of functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial and antifungal properties.
  • Anticancer Potential : The compound shows promise in inhibiting cancer cell proliferation in various cancer lines.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain hydrolases and kinases, which play crucial roles in cell signaling and metabolism.
  • Disruption of Cellular Processes : By interfering with cellular pathways, it can induce apoptosis in cancer cells and inhibit microbial growth.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various derivatives of thiadiazole compounds revealed that the presence of the oxazole moiety enhances the antimicrobial properties significantly. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

Anticancer Studies

In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) have shown that the compound can significantly reduce cell viability. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1075
MCF-71565
A5491270

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on their core heterocycles, substituents, and functional groups. Below is a comparative analysis with key compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound Oxazole + 1,3,4-thiadiazole 2-Cyclopropanecarboxamido, 5-methyl-thiadiazole 356.35 N/A (data not reported)
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Acetamide + 1,3,4-thiadiazole Phenoxy, 4-chlorobenzylthio 407.89 Melting point: 132–134°C; Yield: 74%
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Acetamide + 1,3,4-thiadiazole 2-Methoxyphenoxy, methylthio 365.45 Melting point: 135–136°C; Yield: 72%
2-(Cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide Oxazole + Thiazole Cyclopropanecarboxamido, furan-substituted thiazole 344.30 Molecular formula: C₁₅H₁₂N₄O₄S
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole + Thiazole 5-Methyl, no cyclopropane 223.25 Structural data reported (Acta Cryst. E)

Key Observations:

Core Heterocycles: The target compound combines oxazole and 1,3,4-thiadiazole, whereas analogs like 5e and 5k use acetamide-linked 1,3,4-thiadiazoles. The oxazole-thiadiazole hybrid may offer distinct electronic properties compared to phenoxy-acetamide derivatives .

Substituent Effects :

  • Cyclopropane vs. Aromatic Groups : The cyclopropane ring in the target compound may enhance lipophilicity compared to the methoxy or chlorobenzyl groups in 5e and 5k , affecting membrane permeability .
  • Thioether vs. Carboxamide Linkages : Compounds like 5e–5m feature thioether substituents (e.g., methylthio, benzylthio), which could modulate redox activity, whereas the target compound’s carboxamide groups prioritize hydrogen-bonding interactions .

Biological Relevance :

  • While bioactivity data for the target compound are absent, 1,3,4-thiadiazole derivatives are frequently associated with antimicrobial and anticancer activities. The cyclopropane group’s presence could further influence target selectivity .

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